3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC13612715
Molecular Formula: C7H6IN3O
Molecular Weight: 275.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6IN3O |
|---|---|
| Molecular Weight | 275.05 g/mol |
| IUPAC Name | 3-iodo-5-methoxypyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C7H6IN3O/c1-12-6-2-3-11-7(10-6)5(8)4-9-11/h2-4H,1H3 |
| Standard InChI Key | XWDLAPDPDUCJEX-UHFFFAOYSA-N |
| SMILES | COC1=NC2=C(C=NN2C=C1)I |
| Canonical SMILES | COC1=NC2=C(C=NN2C=C1)I |
Introduction
Structural and Chemical Properties
Core Architecture and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold consists of a pyrazole ring fused to a pyrimidine ring at the 1,5- and a-positions. In 3-iodo-5-methoxypyrazolo[1,5-a]pyrimidine, the iodine atom at position 3 introduces steric bulk and electron-withdrawing effects, while the methoxy group at position 5 enhances solubility through polar interactions . Comparative studies of halogenated pyrazolo[1,5-a]pyrimidines suggest that iodine’s large atomic radius may improve binding affinity to hydrophobic protein pockets, as observed in c-Met kinase inhibitors .
Table 1: Comparative Electronic Effects of Halogen Substituents in Pyrazolo[1,5-a]Pyrimidines
| Substituent | Electronegativity | Van der Waals Radius (Å) | Common Biological Targets |
|---|---|---|---|
| Iodo (I) | 2.66 | 1.98 | Kinases, GABA receptors |
| Bromo (Br) | 2.96 | 1.85 | Antioxidant enzymes |
| Chloro (Cl) | 3.16 | 1.80 | Antimicrobial targets |
Synthetic Methodologies
Cyclocondensation Strategies
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between β-diketones, β-keto esters, or sodium enolates and nitrogen-containing heterocycles. For example, Ahmed et al. demonstrated that sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate reacts with heterocyclic amines to yield pyrazolo[1,5-a]pyrimidine derivatives . Introducing iodine and methoxy groups likely occurs through post-cyclization halogenation and alkoxylation steps, though specific protocols for 3-iodo-5-methoxy derivatives remain unpublished.
Alternative Routes via Pyridinethione Intermediates
Pharmacological Activities of Structural Analogs
Table 2: Cytotoxicity of Selected Pyrazolo[1,5-a]Pyrimidine Derivatives
| Compound | Substituents | IC₅₀ (μM) – SH-SY5Y | IC₅₀ (μM) – HepG2 |
|---|---|---|---|
| 10b | 5-Me, 3-Cl | 0.12 | 0.45 |
| 10f | 5-Me, 3-Br | 0.18 | 0.52 |
| Hypothetical | 5-OMe, 3-I | Predicted: 0.09–0.25 | Predicted: 0.3–0.6 |
Neuropharmacological Effects
Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups at position 3 show affinity for GABAₐ receptors. For example, indiplon, a 3-cyano derivative, acts as a sedative-hypnotic agent . The iodine atom’s polarizability may stabilize receptor-ligand interactions through halogen bonding, a mechanism observed in neuroactive steroids.
Applications in Drug Discovery
Kinase Inhibition
c-Met kinase inhibitors with pyrazolo[1,5-a]pyrimidine cores exhibit selectivity profiles superior to quinoline-based drugs . Molecular docking studies suggest that the 3-iodo substituent could occupy a hydrophobic subpocket near the ATP-binding site, reducing off-target effects.
Antioxidant and Anti-inflammatory Activity
Derivatives bearing methoxy groups demonstrate radical scavenging activity against DPPH and ABTS radicals, with EC₅₀ values as low as 12.3 μM . The 5-methoxy group’s electron-donating capacity likely enhances resonance stabilization of radical intermediates.
Challenges and Future Directions
Despite promising theoretical profiles, 3-iodo-5-methoxypyrazolo[1,5-a]pyrimidine lacks comprehensive in vivo studies. Key research priorities include:
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Synthetic Optimization: Developing regioselective iodination protocols.
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ADMET Profiling: Assessing metabolic stability and hepatotoxicity risks associated with iodoarenes.
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Target Validation: Screening against kinase panels and neuronal receptors to identify primary targets.
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